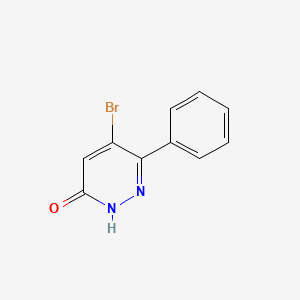![molecular formula C12H20N2 B1272644 N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline CAS No. 137379-64-7](/img/structure/B1272644.png)
N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol . This compound is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. It is commonly used in proteomics research and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows :
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent .
Industrial Production Methods
The industrial production of this compound typically involves the same alkylation process, utilizing large-scale reactors and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium for lithiation, and various oxidizing and reducing agents depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can produce tetryl, a derivative with four nitro groups .
Scientific Research Applications
N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.
Dye Precursor: The compound is an important precursor to dyes such as crystal violet and malachite green.
Polyester and Vinyl Ester Resins: It serves as a promoter in the curing of these resins.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline exerts its effects involves its interaction with various molecular targets and pathways. For instance, it can act as a base, participating in acid-base reactions and facilitating the formation of quaternary ammonium salts .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline include:
N,N-dimethylaniline: A tertiary amine with a dimethylamino group attached to a phenyl group.
N-ethylaniline: An aniline derivative with an ethyl group attached to the nitrogen atom.
N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific structure, which includes both a dimethylamino group and a propan-2-ylamino group attached to the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N,N-dimethyl-4-[(propan-2-ylamino)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10(2)13-9-11-5-7-12(8-6-11)14(3)4/h5-8,10,13H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXPKDJRJFKEIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)



![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

